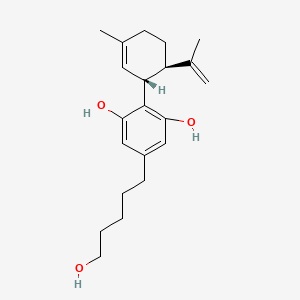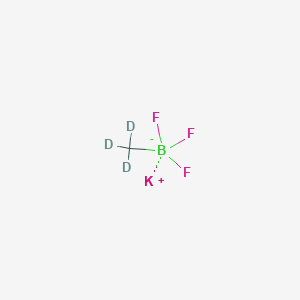
N-Cyanonorbuprenorphine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Cyanonorbuprenorphine is a synthetic derivative of norbuprenorphine, which itself is a metabolite of buprenorphine. Buprenorphine is a well-known opioid used for pain management and opioid addiction treatment. This compound is primarily used as an intermediate in the synthesis of other norbuprenorphine derivatives and as an impurity marker in buprenorphine formulations .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Cyanonorbuprenorphine typically involves the N-dealkylation of buprenorphine followed by the introduction of a cyano group. The reaction conditions often require the use of strong bases and cyanating agents. For instance, one common method involves the use of sodium hydride and cyanogen bromide in an aprotic solvent like dimethylformamide .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the removal of impurities .
Chemical Reactions Analysis
Types of Reactions
N-Cyanonorbuprenorphine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride.
Substitution: this compound can undergo nucleophilic substitution reactions, particularly at the cyano group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Cyanogen bromide in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions include various norbuprenorphine derivatives, which can be further utilized in pharmaceutical applications .
Scientific Research Applications
N-Cyanonorbuprenorphine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of other norbuprenorphine derivatives.
Biology: Studied for its interactions with opioid receptors.
Medicine: Used as an impurity marker in buprenorphine formulations to ensure drug purity.
Industry: Employed in the quality control processes of pharmaceutical manufacturing
Mechanism of Action
N-Cyanonorbuprenorphine exerts its effects primarily through its interaction with opioid receptors. It acts as a partial agonist at the mu-opioid receptor and an antagonist at the kappa-opioid receptor. This dual action results in analgesic effects with a lower risk of respiratory depression compared to full agonists .
Comparison with Similar Compounds
Similar Compounds
Norbuprenorphine: A major metabolite of buprenorphine with similar pharmacological properties.
Buprenorphine: The parent compound, widely used for pain management and opioid addiction treatment.
Buprenorphine-3-glucuronide: A metabolite with distinct pharmacological effects.
Uniqueness
N-Cyanonorbuprenorphine is unique due to its specific use as an intermediate in the synthesis of norbuprenorphine derivatives and as an impurity marker. Its partial agonist and antagonist properties also make it distinct in its pharmacological profile .
Properties
CAS No. |
799773-67-4 |
|---|---|
Molecular Formula |
C₂₆H₃₄N₂O₄ |
Molecular Weight |
438.56 |
Synonyms |
4,5-Epoxy-18,19-dihydro-3-hydroxy-7-[(1S)-1-hydroxy-1,2,2-trimethylpropyl]-6-methoxy-(5α,7α)-6,14-Ethenomorphinan-17-carbonitrile; Norbuprenorphine Impurity; (4R,4aS,6R,7R,7aR,12bS)-9-hydroxy-6-(2-hydroxy-3,3-dimethylbutan-2-yl)-7-methoxy-1,2,5,6,7,7 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





